molecular formula C10H9F5N2 B1406283 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine CAS No. 1713162-82-3

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B1406283
CAS No.: 1713162-82-3
M. Wt: 252.18 g/mol
InChI Key: OXEWMGYKRBFCMV-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine is a versatile heteroaromatic building block of significant interest in medicinal chemistry and drug discovery research. Its value is derived from the strategic incorporation of two key motifs: a 3,3-difluoropyrrolidine group and a 6-(trifluoromethyl)pyridine ring. The 3,3-difluoropyrrolidine moiety is a well-established scaffold used to modulate the physiochemical and pharmacokinetic properties of bioactive compounds, often enhancing metabolic stability and membrane permeability . The trifluoromethylpyridine (TFMP) substructure is a privileged pharmacophore found in numerous approved agrochemicals and pharmaceuticals, where its strong electron-withdrawing nature and high lipophilicity contribute to enhanced biological activity, improved soil persistence, and optimal systemic distribution in plants . This compound serves as a critical synthetic intermediate for researchers developing novel kinase inhibitors. It constitutes the core structural scaffold of a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), as evidenced by its presence in the ligand of a published crystal structure (PDB ID: 6CQF) . HPK1 is a promising immuno-oncology target, and its inhibition can augment T cell activation and anti-tumor immunity. The specific substitution pattern on the pyridine ring makes this reagent a valuable precursor for constructing complex molecules targeting various disease pathways. Researchers utilize this compound in the synthesis of potential therapeutics for applications in oncology and immunology. Its structure is amenable to further functionalization, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic uses, or for any other form of consumption.

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5N2/c11-9(12)4-5-17(6-9)8-3-1-2-7(16-8)10(13,14)15/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEWMGYKRBFCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Difluoropyrrolidinyl Group: The difluoropyrrolidinyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the fluorinated groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique electronic and thermal properties.

    Chemical Biology: It serves as a probe in studying biological processes involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Electron-Withdrawing vs. Bulky Substituents :

  • The 3,3-difluoropyrrolidine group in the target compound provides a balance between electron withdrawal and steric effects, likely enhancing kinase binding affinity. In contrast, imidazole (14a, ) or pyrazole (6h, ) substituents introduce aromaticity but may reduce selectivity due to increased polarity.
  • The sulfonyl-pyrrolidine-methoxy substituent in adds bulk and hydrophilicity, which could alter pharmacokinetics.

Impact of Trifluoromethyl (-CF₃) :
All analogs retain the -CF₃ group at position 6, which is critical for metabolic stability and membrane permeability. This aligns with trends observed in and , where trifluoromethylated compounds exhibit prolonged half-lives due to resistance to oxidative metabolism .

Target Compound:
  • Synthesis involves coupling reactions between fluorinated pyridine precursors and pyrrolidine derivatives. describes a copper-catalyzed Ullmann-type coupling for analogous imidazole-substituted pyridines (e.g., 14a) .
Analogs:
  • Compound 6h : Synthesized via nucleophilic aromatic substitution using 2-fluoro-6-(trifluoromethyl)pyridine and a pyrazole derivative under microwave heating (89% yield) .
  • Compound 14a : Prepared via CuI/L-proline-catalyzed coupling of 2-bromo-6-(trifluoromethyl)pyridine with imidazole .

Metabolic Stability and Pharmacokinetics

While direct data on the target compound’s metabolism are unavailable, insights can be inferred from related compounds:

  • CP-93,393 (): A pyrimidine-containing drug candidate undergoes aromatic hydroxylation and pyrimidine ring cleavage as major metabolic pathways. The presence of -CF₃ in the target compound likely mitigates oxidation at position 6, similar to CP-93,393’s metabolic resilience .
  • Imidazole/azoles : Compounds like 14a may undergo N-dealkylation or glucuronidation, as seen in for pyridine derivatives .

SAR Trends

Position 2 Modifications: 3,3-Difluoropyrrolidine: Enhances binding affinity (Ki = 33 nM) via fluorine-induced polarization and rigid conformation .

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound notable for its unique chemical structure, which includes a pyridine ring substituted with a trifluoromethyl group and a difluoropyrrolidinyl group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

  • Molecular Formula : C10_{10}H9_{9}F5_5N2_2
  • Molecular Weight : 252.18 g/mol
  • CAS Number : 1713162-82-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorinated groups enhances the compound's binding affinity and metabolic stability, which are critical for its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • CNS Disorders : It is being explored as a building block for synthesizing pharmaceuticals targeting central nervous system disorders. Its ability to modulate neurotransmitter systems may contribute to its therapeutic potential.
  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity, making them candidates for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has been implicated in studies focusing on anti-inflammatory mechanisms, potentially through the modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds and derivatives:

  • Study on CNS Activity : A research article detailed the synthesis of derivatives based on this compound and their evaluation in animal models for anxiety and depression. Results indicated significant reductions in anxiety-like behaviors, suggesting potential as an anxiolytic agent.
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, including resistant strains, highlighting its potential as a novel antimicrobial agent.
  • Anti-inflammatory Mechanisms : A study investigating the anti-inflammatory properties found that certain analogs reduced pro-inflammatory cytokine levels in cell cultures, indicating a possible mechanism through which these compounds exert their effects.

Data Table of Biological Activities

Activity TypeDescriptionReference
CNS DisordersModulation of neurotransmitter systems
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the 3,3-difluoropyrrolidine moiety into pyridine derivatives?

  • Methodological Answer : The 3,3-difluoropyrrolidine group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, substituting a chlorine atom on pyridine with pyrrolidine derivatives using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under reflux conditions (60–80°C, 12–24 hours) is effective for fluorinated intermediates . Precursor compounds like 2-chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4) are critical starting materials .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is typically assessed via HPLC (≥98% purity threshold) using a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 minutes) . Structural confirmation relies on 1H^{1}\text{H} and 19F^{19}\text{F} NMR spectroscopy, with characteristic signals for the difluoropyrrolidine ring (δ 4.8–5.2 ppm for pyrrolidine protons; δ -120 to -140 ppm for CF3_3) . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., m/z 293.08 for [M+H]+^+) .

Q. What solvent systems are recommended for handling this compound in experimental workflows?

  • Methodological Answer : Polar aprotic solvents like DMSO or dimethylformamide (DMF) are preferred due to the compound’s limited solubility in non-polar solvents. Stability tests indicate no degradation in DMSO at 4°C for up to 72 hours .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic substitution at the 2-position. Computational studies (DFT calculations) show a 15–20% increase in electrophilicity compared to non-fluorinated analogs, facilitating reactions with amines or thiols . However, steric hindrance from the trifluoromethyl group can reduce yields in Suzuki-Miyaura couplings, requiring optimized Pd catalysts (e.g., Pd(OAc)2_2/XPhos) .

Q. What strategies resolve contradictions in reported yields for trifluoromethylation reactions?

  • Methodological Answer : Discrepancies arise from variations in fluoroform-derived CuCF3_3 purity or reaction temperature. For reproducible results:

  • Use freshly distilled CuCF3_3 (stored under argon).
  • Maintain temperatures between 60–70°C to avoid side reactions (e.g., defluorination) .
  • Monitor reaction progress via 19F^{19}\text{F} NMR to detect intermediates like CF3_3-Cu adducts .

Q. How can computational modeling predict the metabolic stability of this compound in pharmacological studies?

  • Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict metabolic sites by calculating Fukui indices for electrophilic attack. The difluoropyrrolidine ring shows low reactivity (f^- < 0.1), while the pyridine ring’s C-4 position is susceptible to oxidation (f+^+ > 0.3) . These insights guide in vitro assays (e.g., cytochrome P450 inhibition studies) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer : The difluoropyrrolidine moiety’s stereochemistry requires chiral catalysts (e.g., (R)-BINAP) in asymmetric hydrogenation. Key parameters:

  • Pressure: 50–100 psi H2_2.
  • Catalyst loading: 5 mol% Pd/C.
  • Enantiomeric excess (ee) ≥ 90% is achievable but drops to 70–80% at >10 g scale due to racemization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(3,3-Difluoropyrrolidin-1-yl)-6-(trifluoromethyl)pyridine

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